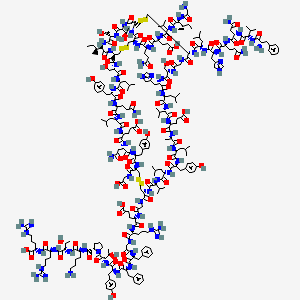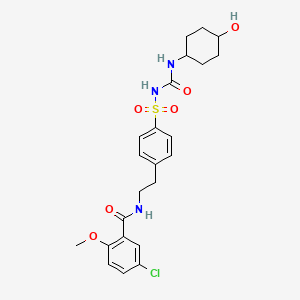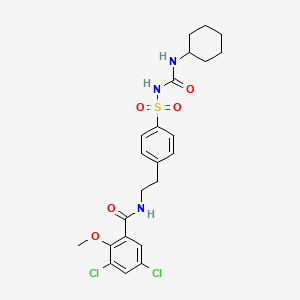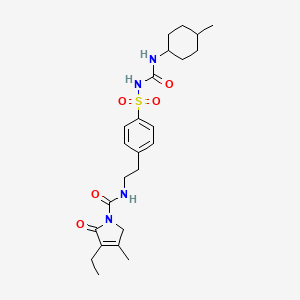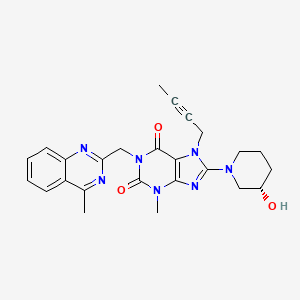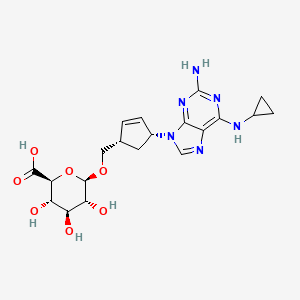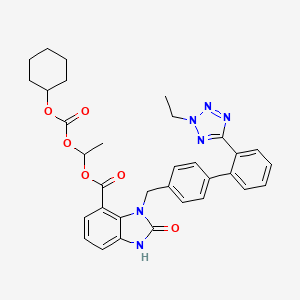
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil
Overview
Description
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is a chemical compound that belongs to the class of angiotensin II receptor antagonists. It is an impurity of candesartan cilexetil, which is commonly used in the treatment of hypertension and heart failure . The molecular formula of this compound is C33H34N6O6, and it has a molecular weight of 610.66 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil, also known as Candesartan Cilexetil Impurity D, is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
As an angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor and blocks the binding of angiotensin II . This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
Biochemical Analysis
Biochemical Properties
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound interacts with angiotensin II receptors, inhibiting their activity and thus preventing the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict . By blocking these receptors, this compound helps to relax blood vessels, thereby reducing blood pressure.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving the renin-angiotensin system . It affects gene expression by downregulating the expression of genes associated with vasoconstriction and upregulating those involved in vasodilation. Additionally, this compound impacts cellular metabolism by altering the metabolic pathways related to energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with angiotensin II receptors . By binding to these receptors, it inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure. This compound also influences enzyme activity, either inhibiting or activating specific enzymes involved in the renin-angiotensin system. Furthermore, it can induce changes in gene expression, promoting the expression of genes that favor vasodilation and suppressing those that lead to vasoconstriction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained vasodilatory effects, although the extent of these effects may diminish with prolonged use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, it may induce toxic effects, including hypotension, dizziness, and renal impairment. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the renin-angiotensin system . It interacts with enzymes such as angiotensin-converting enzyme (ACE) and renin, modulating their activity to regulate blood pressure. The compound also affects metabolic flux, altering the levels of metabolites involved in energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring that it reaches its target sites effectively. The compound’s distribution is crucial for its therapeutic effects, as it needs to be present in sufficient concentrations at the angiotensin II receptors to exert its vasodilatory action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization to the plasma membrane, where angiotensin II receptors are situated, is critical for its inhibitory action on these receptors. Additionally, the compound may localize to other cellular compartments, influencing various biochemical processes and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil involves multiple steps, starting from the appropriate benzimidazole derivative. The key steps include:
Formation of the benzimidazole core: This involves the cyclization of o-phenylenediamine with a carboxylic acid derivative.
Introduction of the biphenyl moiety: This step involves the coupling of the benzimidazole core with a biphenyl derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with a suitable alcohol, such as cyclohexanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.
Continuous flow processing: This method allows for continuous production of the compound, improving efficiency and reducing production time.
Chemical Reactions Analysis
Types of Reactions
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil has several scientific research applications, including:
Chemistry: Used as a reference standard for the analysis of candesartan cilexetil impurities.
Biology: Studied for its interactions with angiotensin II receptors.
Medicine: Investigated for its potential therapeutic effects in hypertension and heart failure.
Industry: Used in the quality control of pharmaceutical products containing candesartan cilexetil
Comparison with Similar Compounds
Similar Compounds
Candesartan cilexetil: The parent compound, used as an antihypertensive agent.
2-Desethoxy-2-hydroxy-2H-2-ethyl candesartan cilexetil: Another impurity of candesartan cilexetil.
2-Desethoxy-2-oxo-1H-1-ethyl candesartan cilexetil: A related compound with similar structure
Uniqueness
This compound is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable reference standard in pharmaceutical research .
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFUGQWQJEFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401100403 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401100403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185256-03-4 | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185256-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185256034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401100403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-DESETHOXY-2-OXO-2H-2-ETHYL CANDESARTAN CILEXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01TN699E2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


